REACTION_CXSMILES
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Br[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:6]1[O:10][C:9]2[CH:11]=[C:12]([OH:15])[CH:13]=[CH:14][C:8]=2[O:7]1>>[CH2:2]([O:15][C:12]1[CH:13]=[CH:14][C:8]2[O:7][CH2:6][O:10][C:9]=2[CH:11]=1)[CH2:3][CH2:4][CH3:5]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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BrCCCC
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC2=C(OCO2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |